![molecular formula C21H15FN4O B3834573 4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3834573.png)
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine
Overview
Description
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, furan-2-ylmethylideneamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions
Formation of Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Introduction of Furan-2-ylmethylideneamino Group: This group can be introduced via a Schiff base formation reaction between a furan-2-carbaldehyde and an amine derivative.
Introduction of Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce imine or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activity.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It can be used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it could interact with GABA receptors or other neurotransmitter systems, influencing neuronal function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl sulfone: A compound with similar fluorophenyl substitution but different core structure.
Bis(4-fluorophenyl) sulfone: Another compound with fluorophenyl groups but different functional groups and applications.
Uniqueness
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine is unique due to its combination of fluorophenyl, furan-2-ylmethylideneamino, and phenyl groups attached to a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(Z)-furan-2-ylmethylideneamino]-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-17-10-8-16(9-11-17)20-13-19(15-5-2-1-3-6-15)24-21(25-20)26-23-14-18-7-4-12-27-18/h1-14H,(H,24,25,26)/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJXGVMQJMQCHJ-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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